molecular formula C12H14ClF2N3 B12219570 N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine

N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B12219570
M. Wt: 273.71 g/mol
InChI Key: UULNKYXTKRJHQP-UHFFFAOYSA-N
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Description

N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a 3,5-difluorobenzyl substituent and an ethyl group at the 1-position of the pyrazole ring. The 3,5-difluorobenzyl moiety may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, while the ethyl group could moderate steric bulk compared to larger alkyl chains.

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-ethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-2-17-8-12(7-16-17)15-6-9-3-10(13)5-11(14)4-9;/h3-5,7-8,15H,2,6H2,1H3;1H

InChI Key

UULNKYXTKRJHQP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC(=CC(=C2)F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1-ethyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl alcohols or ketones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of signaling pathways .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural differences between N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine and related compounds lie in the substituents on the benzyl group, pyrazole ring, and functional groups (amine vs. carboxamide). Below is a comparative analysis:

Compound Name Substituents (Benzyl/Pyrazole) Functional Group Molecular Weight (g/mol) Key Properties
This compound 3,5-difluorobenzyl, 1-ethyl Amine N/A High lipophilicity, potential metabolic stability
Compound 6b () 3,5-di-tert-butyl-4-hydroxyphenyl, 4-fluorophenyl, p-tolyl Carboxamide 485.25 Antioxidant activity due to phenolic group
Compound 4h () 4-aminosulfonylphenyl, p-fluorophenyl Carboxamide 630.10 Enhanced solubility (sulfonyl group)
Compound 5i () 4-methylsulfonylphenyl, p-trifluoromethylphenyl Carboxamide 595.25 Electron-withdrawing effects (CF3)
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine () 4-chlorobenzyl, 3,5-dimethyl Amine N/A Moderate lipophilicity, chloro for halogen bonding

Biological Activity

N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula: C13H16F2N3
  • Molecular Weight: 287.74 g/mol
  • CAS Number: 1856045-34-5

The unique structure of this compound features a pyrazole ring substituted with both ethyl and difluorobenzyl groups, which may enhance its biological activity compared to other pyrazole derivatives.

Biological Activity

Mechanisms of Action
Research indicates that this compound interacts with specific molecular targets within biological systems. Its mechanisms include:

  • Enzyme Inhibition: It has been studied for its potential as an enzyme inhibitor, affecting various metabolic pathways.
  • Receptor Modulation: The compound may modulate receptor signaling pathways, influencing cellular responses.

Therapeutic Applications
this compound has shown promise in several therapeutic areas:

  • Antimicrobial Activity: Preliminary studies suggest it possesses antimicrobial properties effective against certain bacterial strains.
  • Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory capabilities, indicating potential use in treating inflammatory diseases.
  • Anticancer Potential: Emerging research suggests that it may exhibit anticancer properties by modulating cell proliferation pathways.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC13H16F2N3Contains difluorobenzyl substituent; unique activity
N-(4-Fluorobenzyl)-1-methylpyrazoleC11H10FN3Lacks ethyl group; different biological profile
4-AminoantipyrineC11H12N4OUsed as analgesic; lacks fluorine substituents

Case Studies

Case Study 1: Antimicrobial Activity Assessment
In a recent study, this compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated significant antimicrobial activity at concentrations lower than those required for many conventional antibiotics. This suggests its potential as a novel antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Mechanism Exploration
Another investigation focused on the anti-inflammatory effects of the compound in vitro. The study demonstrated that it effectively reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential utility in managing inflammatory diseases such as rheumatoid arthritis.

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